NKR-P1 - 145113-62-8

NKR-P1

Catalog Number: EVT-1516788
CAS Number: 145113-62-8
Molecular Formula: C7H7BO4
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

NKR-P1, or Natural Killer Cell Receptor Protein 1, is a family of type II transmembrane proteins primarily expressed on natural killer cells. These receptors play a crucial role in the immune response by recognizing ligands on target cells, which can trigger either activating or inhibitory signals. The NKR-P1 family is classified into several isoforms, including NKR-P1A, NKR-P1B, NKR-P1C, and others, each with distinct functions and ligand specificities. The primary ligands for these receptors include members of the Clr (C-type lectin-related) family of proteins, which are involved in immune evasion by pathogens like cytomegalovirus.

Source and Classification

NKR-P1 receptors are derived from the NKRP1 gene family found in various species, including mice and humans. In mice, there are at least five known members: three stimulatory isoforms (NKR-P1A, NKR-P1C, and NKR-P1F) and two inhibitory isoforms (NKR-P1B and NKR-P1G) . These receptors are integral to the recognition of "missing self" signals, which help distinguish healthy cells from those that are infected or transformed.

Synthesis Analysis

The synthesis of NKR-P1 involves the expression of its corresponding genes in appropriate cellular systems. Techniques such as polymerase chain reaction (PCR) and cloning into expression vectors are commonly employed to produce recombinant proteins for structural and functional studies. For example, specific primers are designed to amplify the coding sequences of various NKR-P1 isoforms, which are then cloned into vectors suitable for mammalian cell expression .

Methods

  • Gene Amplification: Utilizing PCR with specific primers to amplify NKR-P1 sequences.
  • Cloning: Inserting amplified genes into expression vectors for protein production.
  • Cell Culture: Transfecting host cells (e.g., NIH3T3 fibroblasts) to express the receptor proteins.
Molecular Structure Analysis

The molecular structure of NKR-P1 receptors is characterized by a C-type lectin-like domain (CTLD), an ectodomain, a transmembrane region, and a cytoplasmic domain. Structural studies using X-ray crystallography have revealed that these receptors often exist as disulfide-linked homodimers . For instance, the crystal structure of mouse NKR-P1A has shown a flexible long loop region that may play a role in ligand specificity.

Structural Data

  • Type: Type II transmembrane protein.
  • Domains: Ectodomain with CTLD connected to a transmembrane segment.
  • Dimerization: Many NKR-P1 proteins form homodimers through disulfide bonds.
Chemical Reactions Analysis

NKR-P1 receptors undergo various biochemical interactions upon binding their ligands. The binding process typically involves conformational changes that facilitate signal transduction pathways leading to cellular responses such as cytotoxicity or cytokine release. For example, the interaction between NKR-P1A and Clr-b has been shown to involve multiple contact points that stabilize the receptor-ligand complex .

Reactions

  • Ligand Binding: Interaction with Clr family ligands.
  • Signal Transduction: Activation of downstream signaling cascades upon ligand engagement.
Mechanism of Action

The mechanism of action for NKR-P1 involves recognition of specific ligands on target cells, leading to either activation or inhibition of natural killer cell functions. The process begins with ligand binding at the extracellular domain of the receptor, triggering conformational changes that propagate signals through the cytoplasmic domain. This can result in various outcomes such as enhanced cytotoxic activity against infected or malignant cells.

Process Data

  • Binding Affinity: Varies among different isoforms; some have low affinity but high avidity due to clustering.
  • Signal Propagation: Involves recruitment of signaling molecules that modulate NK cell activity.
Physical and Chemical Properties Analysis

NKR-P1 receptors exhibit specific physical and chemical properties relevant to their function:

  • Molecular Weight: Varies among isoforms; typically around 40-50 kDa.
  • Glycosylation: Post-translational modifications such as glycosylation are significant for stability and function.
  • pH Stability: Functional activity may be influenced by pH levels in the microenvironment.
Applications

NKR-P1 receptors have significant scientific applications in immunology and therapeutic development:

  • Cancer Immunotherapy: Targeting NKR-P1 pathways can enhance NK cell responses against tumors.
  • Viral Infection Studies: Understanding how viruses evade detection through NKR-P1 interactions can inform treatment strategies.
  • Transplantation Research: Investigating how these receptors influence graft rejection processes.
Introduction to NKR-P1 in Innate Immunity

Historical Discovery and Evolution of NKR-P1 as a Prototypical NK Cell Receptor

The identification of NKR-P1 (Natural Killer Cell Receptor Protein 1) represents a cornerstone in immunology, beginning with the 1977 discovery of the mouse NK1.1 alloantigen by Glimcher and colleagues. This antigen, detected by the monoclonal antibody PK136, served as the first definitive surface marker for natural killer (NK) cells and facilitated their isolation in select mouse strains [3] [7]. By 1989, homology with the rat NKR-P1A receptor—an activating receptor inducing NK cytotoxicity—was established, cementing NKR-P1’s status as a prototypical NK receptor family [3] [4].

Human NKR-P1 (CD161/KLRB1) was cloned in 1994 and found to be expressed not only on NK cells but also on NKT cells, mucosal-associated invariant T (MAIT) cells, and T-lymphocyte subsets, revealing broader functional implications beyond NK biology [1] [6]. Functionally, the receptor family evolved from an initially perceived activating role to include inhibitory isoforms. For example, mouse NKR-P1B (Ly55) and NKR-P1D were shown to deliver inhibitory signals upon binding osteoclast inhibitory lectin (Ocil/Clr-b), a paradigm shift confirmed by the 2004 missing-self recognition studies [2] [4]. This functional divergence is attributed to gene duplication events within the natural killer gene complex (NKC), with activating receptors (e.g., mouse NKR-P1C) possessing charged transmembrane residues coupling to adaptors like FcεRIγ, while inhibitory isoforms contain immunoreceptor tyrosine-based inhibitory motifs (ITIMs) [4] [9].

Table 1: Key Milestones in NKR-P1 Research

YearDiscoverySignificance
1977Mouse NK1.1 antigen identifiedFirst NK cell surface marker
1989Rat NKR-P1A cloned and characterizedDefined as an activating receptor inducing cytotoxicity
1992Mouse Nkrp1cB6 cDNA identified as NK1.1 antigenLinked NKR-P1 family to NK cell identity
1994Human NKR-P1 (CD161) clonedRevealed expression on NK, NKT, and T-cell subsets
2004NKR-P1B/D recognition of Ocil/Clr-b definedEstablished missing-self recognition for non-MHC receptors
2022Crystal structure of human NKR-P1:LLT1 complex solvedRevealed clustering mechanism for signal potentiation

Genetic and Genomic Organization within the NK Gene Complex (NKC)

The NKR-P1 receptors are encoded by the Klrb1 gene family within the NKC, a genomic region dedicated to innate immune recognition. In humans, the NKC resides on chromosome 12 (12p13.2), while in mice it localizes to chromosome 6 and in rats to chromosome 4 [1] [7]. This complex exhibits remarkable synteny across species, with Klrb1 genes positioned centromeric to Cd69 and interspersed among their ligands from the Clec2 (C-type lectin-related) family, such as Clr-b (mouse) and LLT1 (human) [3] [7].

Genomic sequencing reveals that Klrb1 and Clec2 genes form tightly linked receptor-ligand pairs:

  • Mouse: Nkrp1a-f genes neighbor Clec2 ligands (Clr-a to Clr-g). For example, Nkrp1b (inhibitory) is adjacent to Clec2d (Clr-b), while Nkrp1c (activating) lies near Clec2e (Clr-c) [3] [7].
  • Human: The KLRB1 gene (encoding NKR-P1A/CD161) is flanked by CLEC2D (LLT1) and CLEC2A (KACL), facilitating co-evolution of receptor-ligand interactions [1] [10].

Unlike the highly polymorphic Ly49 or KIR families, NKR-P1 genes exhibit limited polymorphism but significant haplotypic diversity. Mouse strains show variations in gene copy number (e.g., Nkrp1f is intact in C57BL/6 but pseudogenized in 129/Sv), and strain-specific isoforms like NKR-P1Bᴺᴵᴴ (Swiss) react with anti-NK1.1 antibodies, whereas NKR-P1Bᴮ⁶ (C57BL/6) does not [7] [8]. This diversity arises from recombination hotspots and repetitive elements (e.g., LINE-1), enabling rapid adaptation to pathogens while maintaining ligand-receptor co-regulation [8].

Table 2: Genomic Organization of NKR-P1 Systems Across Species

SpeciesChromosomal LocationKey Receptor GenesLigand GenesStructural Features
Human12p13.2KLRB1 (CD161)CLEC2D (LLT1)Limited polymorphism; 1 functional gene
MouseChr 6Nkrp1a-f (e.g., 1b, 1c)Clec2a-g (e.g., Clec2d)Haplotypic diversity; strain-specific isoforms
RatChr 4Nkrp1a-dClec2e, Clec2lActivating Nkrp1a dominant
ChickenChr 1 (MHC region)NKR-P1B-NK (ligand)Genetically linked to MHC

Role in Immune Surveillance: Bridging Missing-Self and Induced-Self Recognition

NKR-P1 receptors are pivotal in immune surveillance by integrating two complementary recognition strategies:

Missing-Self Recognition:Inhibitory NKR-P1 receptors (e.g., mouse NKR-P1B/D) recognize ligands like Clr-b that are ubiquitously expressed on healthy hematopoietic cells. Tumor cells or virus-infected cells often downregulate Clr-b to evade T-cell immunity, inadvertently making themselves NK targets. This mechanism was definitively established in 2004 using anti-Clr-b monoclonal antibodies: blocking Clr-b on tumor cells enhanced NK cytotoxicity, while its ectopic expression protected targets [2] [9]. Notably, cytomegalovirus immunoevasins (e.g., m12 in MCMV) stabilize Clr-b to prevent downregulation, highlighting pathogen exploitation of this pathway [4] [9].

Induced-Self Recognition:Activating NKR-P1 isoforms (e.g., human NKR-P1A, mouse NKR-P1C) engage ligands induced during cellular stress. LLT1 (human) and Clr-c (mouse) are minimally expressed on resting cells but upregulated on activated B cells, monocytes, and—critically—on glioma, triple-negative breast cancer, and B-cell lymphoma cells [1] [6]. Tumor-derived LLT1 ligates NKR-P1A, delivering an inhibitory signal that dampens NK cytotoxicity, facilitating immune escape. This "induced-self" mechanism is corroborated by elevated LLT1 levels in aggressive cancers correlating with poor prognosis [1] [26].

Structural Basis for Signal Integration:The 2022 crystal structure of human NKR-P1:LLT1 revealed an unexpected clustered assembly: NKR-P1 homodimers bind two LLT1 molecules asymmetrically, forming a hexagonal lattice at the immune synapse [1] [6]. This architecture overcomes intrinsically weak binding affinities (K~d~ ≈ μM range) by avidity effects. Functional validation showed that only clustered—not monomeric—LLT1 triggers potent inhibitory signaling in primary human NK cells, as measured by SHP-1 phosphatase recruitment and suppression of calcium flux [1]. This dual-check system ensures NK cells ignore solitary ligand encounters (e.g., soluble LLT1) but respond decisively to ligand-dense pathological cells.

Table 3: NKR-P1 Ligands in Immune Surveillance

LigandReceptorExpression PatternRecognition ModeFunctional Outcome
Clr-b (mouse)NKR-P1B/D (inh)Ubiquitous on hematopoietic cellsMissing-selfInhibition; evasion if lost
LLT1 (human)NKR-P1A (act/inh)Low on resting cells; high on tumorsInduced-selfInhibition in tumors
Clr-c (mouse)NKR-P1C (act)Activated monocytes, dendritic cellsInduced-selfActivation
KACL (human)NKp65 (act)Keratinocytes, epithelial cellsInduced-selfActivation

Immune Synapse and Signaling Plasticity:In physiological contexts, NKR-P1:LLT1 interactions occur at dendritic cell-NK synapses, promoting self-tolerance by inhibiting IFN-γ production [1] [5]. However, in T-cell subsets like Th17 or MAIT cells, NKR-P1 can switch to a co-stimulatory role, amplifying cytokine production during inflammation [1] [19]. This functional plasticity—inhibitory in NK cells but activating in T cells—reflects cell-type-specific signaling environments. For example, TCR engagement in T cells may repurpose NKR-P1 signals via alternative adaptors like DAP12 [1] [11]. Such duality underscores NKR-P1’s role as a contextual immune modulator, balancing tolerance and responsiveness across cell types and disease states.

Compound Names in Article:

  • NKR-P1
  • CD161
  • KLRB1
  • LLT1 (CLEC2D)
  • Clr-b (Clec2d/Ocil)
  • NKp65 (KLRF2)
  • KACL (CLEC2A)

Properties

CAS Number

145113-62-8

Product Name

NKR-P1

Molecular Formula

C7H7BO4

Synonyms

NKR-P1

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